TP-064

説明

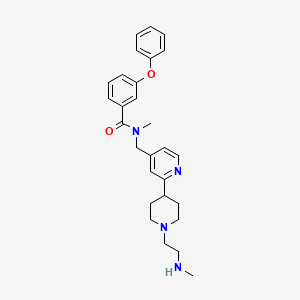

Structure

3D Structure

特性

IUPAC Name |

N-methyl-N-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O2/c1-29-15-18-32-16-12-23(13-17-32)27-19-22(11-14-30-27)21-31(2)28(33)24-7-6-10-26(20-24)34-25-8-4-3-5-9-25/h3-11,14,19-20,23,29H,12-13,15-18,21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIITYLFSAXKIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TP-064: A Deep Dive into its Mechanism of Action as a PRMT4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-064 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2][3] PRMT4 is a crucial enzyme involved in various cellular processes, including transcriptional regulation, by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1] Its overexpression has been implicated in several cancers, making it a promising therapeutic target.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of TP-064, detailing its biochemical and cellular effects, and providing insights into the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of PRMT4 Methyltransferase Activity

The primary mechanism of action of TP-064 is the direct inhibition of the methyltransferase activity of PRMT4.[1][2][3] TP-064 binds to PRMT4, as confirmed by differential static light scattering (DSLS), which showed an increase in the aggregation temperature (Tagg) of the protein in the presence of the inhibitor.[1] This binding event obstructs the enzyme's ability to methylate its substrates.

Signaling Pathway Inhibition

TP-064 disrupts the normal signaling function of PRMT4 by preventing the methylation of its key substrates. This interruption of a critical post-translational modification leads to downstream effects on gene expression and cellular processes.

Caption: Inhibition of PRMT4 signaling pathway by TP-064.

Quantitative Data Summary

The potency and selectivity of TP-064 have been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant data.

| Target | Assay Type | IC50 Value | Reference |

| PRMT4 (Enzyme Activity) | Methyltransferase Assay | < 10 nM | [1][2][3][4] |

| PRMT6 (Enzyme Activity) | Methyltransferase Assay | 1.3 µM | [5] |

| Other PRMTs (1, 3, 5, 7, 8, 9) | Methyltransferase Assay | > 10 µM | [1] |

Table 1: Biochemical Inhibitory Activity of TP-064

| Substrate | Cell Line | IC50 Value | Reference |

| BAF155 (dimethylation) | HEK293 | 340 ± 30 nM | [1][2][3][4] |

| MED12 (dimethylation) | HEK293 | 43 ± 10 nM | [1][2][3][4] |

Table 2: Cellular Substrate Methylation Inhibition by TP-064

| Cell Line | Assay Type | Effect | Concentration | Duration | Reference |

| NCI-H929, RPMI8226, MM.1R (Multiple Myeloma) | Proliferation Assay | Growth Inhibition | 10 nM - 10 µM | 6 days | [5] |

| NCI-H929 (Multiple Myeloma) | Cell Cycle Analysis | G1 Phase Arrest | 1 µM | 72 hours | [1][5] |

Table 3: Cellular Effects of TP-064

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize the mechanism of action of TP-064.

PRMT4 Methyltransferase Inhibition Assay

This assay quantifies the ability of TP-064 to inhibit the enzymatic activity of PRMT4.

Materials:

-

Recombinant human PRMT4

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

Histone H3 peptide (substrate)

-

TP-064

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant PRMT4, and the histone H3 peptide substrate.

-

Add varying concentrations of TP-064 or vehicle control (DMSO) to the reaction mixture.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter paper and wash to remove unincorporated [3H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each TP-064 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Substrate Methylation Assay (Western Blot)

This experiment assesses the ability of TP-064 to inhibit the methylation of endogenous PRMT4 substrates within a cellular context.

References

- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

TP-064: A Potent and Selective Chemical Probe for Interrogating PRMT4 Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme involved in a diverse range of cellular processes, including transcriptional regulation, signal transduction, and DNA repair.[1] PRMT4 catalyzes the methylation of arginine residues on both histone and non-histone proteins, thereby influencing chromatin structure and gene expression.[1] Its established role in various cancers has positioned PRMT4 as a compelling therapeutic target.[2][3] The development of selective chemical probes is paramount to dissecting the complex biology of PRMT4 and validating its therapeutic potential. TP-064 has emerged as a potent, selective, and cell-active chemical probe for PRMT4, enabling detailed investigation of its biological functions.[2][4] This technical guide provides a comprehensive overview of TP-064, including its biochemical and cellular activities, selectivity profile, and detailed experimental protocols for its use. A closely related but inactive compound, TP-064N, is available as a negative control for cellular studies.[4][5]

Data Presentation

Biochemical and Cellular Activity of TP-064

TP-064 demonstrates potent inhibition of PRMT4's methyltransferase activity in biochemical assays and effectively reduces the methylation of known cellular substrates.[2][4] The following tables summarize the key quantitative data for TP-064.

| Biochemical Activity | Value | Reference |

| PRMT4 IC50 | < 10 nM | [2][4][6] |

| Binding Affinity (Kd) | 7.1 ± 1.8 nM | [4][5] |

| Association Rate (kon) | 1.1 ± 0.1 × 10^5 M⁻¹s⁻¹ | [4][5] |

| Dissociation Rate (koff) | 0.7 ± 0.1 × 10⁻³ s⁻¹ | [4][5] |

| Cellular Activity | IC50 Value | Reference |

| MED12 Methylation | 43 nM | [5] |

| BAF155 Methylation | 340 ± 30 nM | [2][4] |

| H3 (1-25) Methylation | < 10 nM |

Selectivity Profile of TP-064

A critical feature of a chemical probe is its selectivity. TP-064 exhibits high selectivity for PRMT4 over other protein methyltransferases.[4][5]

| Target | IC50 (μM) | Reference |

| PRMT4 | < 0.01 | [4] |

| PRMT6 | 1.3 ± 0.4 | [4][7] |

| PRMT8 | 8.1 ± 0.6 | [4] |

| Other PRMTs (1, 3, 5, 7, 9) | > 10 | [4][5] |

| Lysine & DNA Methyltransferases (24 total) | > 10 | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of TP-064 in research. The following are protocols for key experiments based on published studies.

Biochemical PRMT4 Inhibition Assay

This assay quantifies the ability of TP-064 to inhibit the enzymatic activity of PRMT4 in vitro.

Materials:

-

Recombinant human PRMT4

-

Histone H3 (1-25) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

TP-064

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Scintillation cocktail

-

Filter paper

Procedure:

-

Prepare a reaction mixture containing PRMT4 enzyme and the histone H3 peptide substrate in the assay buffer.

-

Add varying concentrations of TP-064 or vehicle control (DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the methylation reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated [³H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each TP-064 concentration and determine the IC50 value by non-linear regression analysis.

Cellular Target Engagement Assay (Western Blot)

This protocol details the assessment of TP-064's ability to inhibit the methylation of endogenous PRMT4 substrates in a cellular context.[8]

Materials:

-

HEK293 or other suitable cell line

-

TP-064 and TP-064N (negative control)

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-dimethyl-BAF155, anti-total-BAF155, anti-dimethyl-MED12, anti-total-MED12, anti-PRMT4

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-range of TP-064 or TP-064N for a specified duration (e.g., 48-72 hours).[8][9]

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the methylated and total forms of the target substrates (BAF155 and MED12) and PRMT4 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the methylated protein levels to the total protein levels.

-

Determine the IC50 value for the inhibition of substrate methylation.

Cell Proliferation Assay

This assay evaluates the effect of TP-064 on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., multiple myeloma cell lines NCI-H929, RPMI8226)[4]

-

TP-064

-

Cell culture medium and reagents

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of TP-064.

-

Incubate the cells for a specified period (e.g., 6 days).[7]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition) value.

Mandatory Visualizations

PRMT4 Signaling Pathway

Caption: PRMT4 signaling pathway and point of intervention by TP-064.

Experimental Workflow for TP-064 Evaluation

Caption: Workflow for the biochemical and cellular evaluation of TP-064.

Logical Relationship of TP-064 as a Chemical Probe

Caption: Key characteristics establishing TP-064 as a chemical probe.

References

- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TP-064 | Structural Genomics Consortium [thesgc.org]

- 6. oncotarget.com [oncotarget.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 9. oncotarget.com [oncotarget.com]

The Role of TP-064 in Elucidating CARM1 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1][2][3][4][5] This post-translational modification plays a pivotal role in a myriad of cellular processes, including transcriptional regulation, DNA damage response, cell cycle progression, and RNA processing.[2][6][7][8] Given its overexpression and oncogenic role in various cancers, such as multiple myeloma and breast cancer, CARM1 has emerged as a promising therapeutic target.[1][3][7][9][10] The development of potent and selective inhibitors is therefore crucial for both dissecting the complex biology of CARM1 and for potential clinical applications. TP-064 is a potent, selective, and cell-active small molecule inhibitor of CARM1 that has become an invaluable chemical probe for studying its function.[1][3][5][9][11] This technical guide provides an in-depth overview of TP-064, its mechanism of action, and its application in CARM1 research, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

TP-064: A Potent and Selective CARM1 Inhibitor

Data Presentation: Quantitative Analysis of TP-064 Activity

The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular activity of TP-064.

Table 1: In Vitro Potency of TP-064 Against CARM1

| Parameter | Value | Method | Reference |

| IC50 (Enzymatic) | < 10 nM | Methyltransferase Assay | [1][11][13] |

| Kd | 7.1 ± 1.8 nM | Surface Plasmon Resonance (SPR) | [1][12] |

| kon | 1.1 ± 0.1 × 105 M−1s−1 | Surface Plasmon Resonance (SPR) | [1][12] |

| koff | 0.7 ± 0.1 × 10−3 s−1 | Surface Plasmon Resonance (SPR) | [1][12] |

Table 2: Selectivity Profile of TP-064 Against Other PRMTs

| PRMT Family Member | IC50 (μM) | Fold Selectivity vs. CARM1 | Reference |

| PRMT1 | > 10 | > 1000x | [1][12] |

| PRMT3 | > 10 | > 1000x | [1][12] |

| PRMT5 | > 10 | > 1000x | [1][12] |

| PRMT6 | 1.3 ± 0.4 | ~130x | [1][13] |

| PRMT7 | > 10 | > 1000x | [1][12] |

| PRMT8 | 8.1 ± 0.6 | ~810x | [1] |

| PRMT9 | > 10 | > 1000x | [1][12] |

Table 3: Cellular Activity of TP-064

| Cellular Substrate/Process | IC50 | Cell Line | Method | Reference |

| BAF155 Dimethylation | 340 ± 30 nM | HEK293 | Western Blot | [1] |

| MED12 Dimethylation | 43 ± 10 nM | HEK293 | Western Blot | [1][13] |

| Cell Proliferation (NCI-H929) | Growth Inhibition | Multiple Myeloma | Cell Viability Assay | [1] |

| Cell Proliferation (RPMI8226) | Growth Inhibition | Multiple Myeloma | Cell Viability Assay | [1] |

| Cell Cycle Arrest | G1 Phase Arrest | NCI-H929 | Flow Cytometry | [1][13] |

Mechanism of Action of TP-064

TP-064 inhibits the methyltransferase activity of CARM1. Surface plasmon resonance (SPR) analysis has revealed that the binding of TP-064 to CARM1 is dependent on the presence of the methyl donor S-adenosyl methionine (SAM).[1][12] This suggests that TP-064 may bind to the SAM-bound conformation of the enzyme, thereby preventing the transfer of the methyl group to its substrates.

CARM1 Signaling Pathways and the Impact of TP-064

CARM1 is implicated in various signaling pathways that are crucial for cellular homeostasis and are often dysregulated in cancer. By inhibiting CARM1's methyltransferase activity, TP-064 serves as a powerful tool to dissect these pathways.

One of the well-characterized roles of CARM1 is in the DNA damage response. Upon genotoxic stress, CARM1 can methylate various proteins, including histone H3 and the coactivator p300, leading to the activation of genes involved in cell cycle arrest, such as p21, allowing time for DNA repair.[6] TP-064 can be utilized to investigate the specific contributions of CARM1's methyltransferase activity to this process.

References

- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carm1 coactivator-associated arginine methyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. TP-064 | Structural Genomics Consortium [thesgc.org]

- 13. medchemexpress.com [medchemexpress.com]

The Selectivity Profile of TP-064 Against Other PRMTs: An In-depth Technical Guide

Introduction

TP-064 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] PRMT4 is a key enzyme involved in various biological processes, and its overexpression has been linked to several types of cancer, making it a significant therapeutic target.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of TP-064 against other PRMTs and various other methyltransferases, details the experimental protocols used for these determinations, and visualizes key experimental workflows and biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Quantitative Selectivity Profile of TP-064

The inhibitory activity of TP-064 was assessed against a panel of human PRMTs and other methyltransferases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 Value | Fold Selectivity vs. PRMT4 |

| PRMT4 (CARM1) | < 10 nM | - |

| PRMT6 | 1.3 ± 0.4 µM | > 130-fold |

| PRMT8 | 8.1 ± 0.6 µM | > 810-fold |

| PRMT1 | > 10 µM | > 1000-fold |

| PRMT3 | > 10 µM | > 1000-fold |

| PRMT5 | > 10 µM | > 1000-fold |

| PRMT7 | > 10 µM | > 1000-fold |

| PRMT9 | > 10 µM | > 1000-fold |

| 24 Other PKMTs & DNMTs | > 10 µM | > 1000-fold |

Data sourced from Nakayama et al., 2018.[3]

TP-064 demonstrates high selectivity for PRMT4 over other PRMT family members.[3] Notably, it was inactive against most other PRMTs, with IC50 values exceeding 10 µM.[3] The most closely related PRMT, PRMT6, was inhibited with an IC50 of 1.3 µM, indicating a selectivity of over 100-fold for PRMT4.[3] Furthermore, TP-064 showed no significant activity against a panel of 24 protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) at concentrations up to 10 µM.[3]

In cell-based assays using multiple myeloma cell lines, TP-064 inhibited the methylation of known PRMT4 substrates, BAF155 and MED12, with IC50 values of 340 ± 30 nM and 43 ± 10 nM, respectively.[1][2][3]

Experimental Protocols

Biochemical Selectivity Assays

The in vitro inhibitory activity of TP-064 against a panel of methyltransferases was determined using radiometric or fluorescence-based assays. A general workflow for such an assay is as follows:

-

Enzyme and Substrate Preparation : Recombinant human PRMT enzymes and their respective peptide or protein substrates are purified. The cofactor S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [3H]-SAM), is used as the methyl donor.

-

Reaction Mixture : The enzymatic reaction is typically carried out in a buffer solution containing the PRMT enzyme, its substrate, [3H]-SAM, and varying concentrations of the inhibitor (TP-064).

-

Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the methylation reaction to proceed.

-

Quenching and Detection : The reaction is stopped, and the amount of methylated product is quantified. In radiometric assays, this often involves capturing the radiolabeled methylated substrate on a filter and measuring the radioactivity using a scintillation counter.

-

Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation using non-linear regression analysis.

The selectivity of TP-064 was evaluated against all known human PRMTs, with the exception of PRMT2.[3] The mechanism of action was further investigated by determining the IC50 values of TP-064 at various concentrations of the cofactor SAM and the substrate peptide.[3]

Cell-Based Assays

-

Cell Culture : A panel of multiple myeloma (MM) cell lines was cultured under standard conditions.[3]

-

Proliferation Assay : To determine the anti-proliferative effects of TP-064, MM cells were treated with various concentrations of the compound for several days. Cell viability was assessed using the CellTiter-Glo assay, which measures ATP levels as an indicator of metabolically active cells.[3]

-

Target Engagement Assay (Western Blot) : To confirm that TP-064 inhibits PRMT4 activity within cells, MM cells were treated with the inhibitor. Whole-cell extracts were then prepared and analyzed by Western blotting using antibodies specific for asymmetrically dimethylated arginine on PRMT4 substrates like BAF155.[3]

-

Cell Cycle Analysis : MM cells were treated with TP-064, and the cell cycle distribution was analyzed by flow cytometry after staining the cells with a DNA-intercalating dye. This method allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[3]

Visualizations

Caption: Workflow for determining the IC50 of TP-064 against PRMTs.

Caption: TP-064 inhibits PRMT4, leading to G1 cell cycle arrest.

Conclusion

The data clearly demonstrate that TP-064 is a highly potent and selective inhibitor of PRMT4. Its selectivity of over 100-fold against its most closely related homolog, PRMT6, and its lack of activity against a broad range of other methyltransferases underscore its utility as a specific chemical probe for studying the biological functions of PRMT4.[3][4] The cellular activity of TP-064, evidenced by the inhibition of substrate methylation and the induction of G1 cell cycle arrest in multiple myeloma cell lines, further validates its potential as a therapeutic agent targeting PRMT4-dependent cancers.[1][2][3] The availability of TP-064 and its inactive analog, TP-064N, provides valuable tools for the continued investigation of PRMT4 pharmacology in both normal physiology and disease states.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TP 064 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]

Understanding the Cellular Dynamics of TP-064: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways to facilitate a deeper understanding of TP-064 for research and development purposes.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of TP-064 against its primary target, PRMT4/CARM1, and its effects on cellular substrates.

Table 1: In Vitro Inhibitory Activity of TP-064

| Target | Assay Component | IC₅₀ | Reference |

| PRMT4 (CARM1) | Methylation of H3 (1-25) | < 10 nM | [1][2][3][4] |

| PRMT4 (CARM1) | — | < 10 nM | [5] |

Table 2: Cellular Inhibitory Activity of TP-064

| Substrate | Cell Line | IC₅₀ | Reference |

| MED12 | Not specified | 43 nM | [2][4] |

| BAF155 | Not specified | 340 ± 30 nM | [1][5] |

| MED12 | Not specified | 43 ± 10 nM | [1][5] |

Experimental Protocols

Detailed methodologies for key experiments involving TP-064 are outlined below.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol is used to assess the effect of TP-064 on the proliferation of cancer cell lines.

-

Cell Plating: Plate cells in tissue culture plates at a suitable density.

-

Compound Addition: Add TP-064 at various concentrations to the plated cells. A DMSO control should be included.

-

Incubation: Incubate the cells for a specified period (e.g., 3 to 6 days).[1][6]

-

Lysis and Luminescence Measurement:

-

Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated cells. IC₅₀ values can be determined using nonlinear regression analysis.[1]

Western Blotting for Substrate Methylation

This method is employed to determine the effect of TP-064 on the methylation of its cellular substrates.

-

Cell Treatment: Treat cells (e.g., NCI-H929, KMS-27, U266B1) with varying concentrations of TP-064 or a negative control (TP-064N) for a designated time (e.g., 72 hours).[1]

-

Cell Lysis: Prepare cell lysates using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for the methylated substrate (e.g., dimethyl-BAF155) and total protein as a loading control.[1]

-

Wash and incubate with appropriate secondary antibodies.

-

-

Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

Surface Plasmon Resonance (SPR) Analysis

SPR analysis is utilized to confirm the binding kinetics of TP-064 to PRMT4.

-

Buffer Preparation: Use an HBS-EP buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20) containing 5% DMSO and 50 μM S-adenosyl-L-methionine (SAM) or S-adenosyl-homocysteine (SAH).[1][7]

-

Compound Preparation: Prepare serial dilutions of TP-064 (e.g., 7.8, 31.3, 125, 500 nM).[1]

-

Kinetic Analysis:

-

Perform single-cycle kinetics at 20°C.

-

Set the association (on-time) to 180 seconds and the dissociation (off-time) to 300 seconds with a flow rate of 100 μl/min.[1]

-

-

Regeneration: To ensure complete dissociation between cycles, flow HBS-EP buffer with 5% DMSO (without SAH) for 300 seconds at 50 μl/min, followed by two blank cycles.[1]

-

Data Fitting: Fit the sensorgram data to a kinetic model to determine binding constants.[1]

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by TP-064 and a general experimental workflow.

Caption: TP-064 induces G1 cell cycle arrest by inhibiting PRMT4.

Caption: TP-064 impairs autophagy by suppressing PRMT4-mediated histone methylation.

Caption: A general experimental workflow for characterizing the cellular effects of TP-064.

Cellular Uptake and Subcellular Distribution

While TP-064 is described as a "cell-active" chemical probe, specific quantitative data regarding its cellular uptake mechanisms (e.g., passive diffusion vs. active transport) and its precise subcellular concentrations (e.g., nuclear vs. cytoplasmic) are not extensively detailed in the available literature.[6] However, its demonstrated effects on both nuclear (histone methylation) and cytoplasmic substrates indicate that TP-064 effectively crosses the cell membrane and distributes to both cellular compartments.[7] The prodrug property of some PRMT4 inhibitors allows for ready cellular uptake, though this has not been explicitly stated for TP-064.[8] Further research is required to fully elucidate the pharmacokinetics of TP-064 at the cellular level.

References

- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TP-064 | Histone Methyltransferase | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. TP 064 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 7. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

In Vitro Enzymatic Assays for Determining TP-064 Potency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic assays used to characterize the potency and selectivity of TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document details the methodologies for key experiments, presents quantitative data in a structured format, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction to TP-064 and its Target: PRMT4

TP-064 is a small molecule inhibitor that has demonstrated high potency and selectivity for PRMT4[1][2][3]. PRMT4 is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins[4]. Dysregulation of PRMT4 activity has been implicated in several cancers, making it an attractive therapeutic target[2]. TP-064 acts as a non-competitive inhibitor with respect to both the SAM cofactor and the peptide substrate[5].

Quantitative Potency and Selectivity of TP-064

The inhibitory activity of TP-064 has been quantified against PRMT4 and its cellular substrates, demonstrating its high potency. Furthermore, its selectivity has been assessed against other protein methyltransferases.

| Target Enzyme/Substrate | IC50 Value | Notes |

| PRMT4 (CARM1) | < 10 nM | In vitro enzymatic assay with histone H3 peptide substrate[1][3][6][7][8][9][10]. |

| Methylation of MED12 | 43 nM | Cellular assay measuring the inhibition of methylation of the Mediator complex subunit 12[1][3][5][6][7][8][9][11]. |

| Methylation of BAF155 | 340 nM | Cellular assay measuring the inhibition of methylation of the BRG1-associated factor 155[1][3][5][8][9][10]. |

| PRMT6 | 1.3 µM | Demonstrates selectivity over other PRMT family members[8][9][10]. |

PRMT4 Signaling Pathway and Mechanism of Action of TP-064

PRMT4 is a key transcriptional coactivator. It is recruited to chromatin by transcription factors, where it methylates arginine residues on histone H3 (specifically H3R17 and H3R26) and other proteins involved in transcriptional regulation. This methylation event leads to the recruitment of other coactivators and the initiation of gene transcription. TP-064 inhibits the methyltransferase activity of PRMT4, thereby preventing the methylation of its substrates and subsequently blocking the downstream transcriptional activation.

Experimental Protocols for In Vitro Enzymatic Assays

Several assay formats can be employed to determine the in vitro potency of TP-064 against PRMT4. The following are detailed protocols for commonly used methods.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This is a highly sensitive, no-wash immunoassay that measures the methylation of a biotinylated histone H3-derived peptide by PRMT4.

Workflow Diagram:

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.[1]

-

PRMT4 Enzyme: Dilute recombinant human PRMT4 in Assay Buffer to a 4X working concentration (e.g., 40 nM for a final concentration of 10 nM).

-

TP-064: Prepare a 2X serial dilution of TP-064 in Assay Buffer.

-

Substrate/SAM Mix: Prepare a 4X solution of biotinylated histone H3 (21-44) peptide and S-adenosyl-L-methionine (SAM) in Assay Buffer. Final concentrations are typically around 10 nM for the peptide and 2 µM for SAM.[1]

-

AlphaLISA Acceptor Beads: Dilute anti-methylated substrate antibody-conjugated Acceptor beads in 1X Epigenetics Buffer 1 to a 5X working concentration.

-

Streptavidin Donor Beads: Dilute Streptavidin-coated Donor beads in 1X Epigenetics Buffer 1 to a 2.5X working concentration in subdued light.

-

-

Assay Procedure (384-well OptiPlate):

-

Add 5 µL of 2X TP-064 or vehicle control to the wells.

-

Add 2.5 µL of 4X PRMT4 enzyme solution and incubate for 10 minutes at room temperature.[1]

-

Initiate the enzymatic reaction by adding 2.5 µL of the 4X substrate/SAM mix.

-

Cover the plate and incubate for 60 minutes at room temperature.[1]

-

Stop the reaction by adding 5 µL of 5X AlphaLISA Acceptor Beads.[1]

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of 2.5X Streptavidin Donor Beads under subdued light.[1]

-

Cover the plate and incubate for 30 minutes at room temperature in the dark.[1]

-

Read the plate on an EnVision or EnSpire plate reader in Alpha mode.

-

LC-MS/MS-Based Direct Assay

This method offers direct detection and quantification of the methylated peptide substrate, providing high specificity and sensitivity.

Workflow Diagram:

Detailed Protocol:

-

Reagent Preparation:

-

Enzyme Buffer: 20 mM Tris buffer (pH 8), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.[12]

-

PRMT4 Enzyme: Prepare PRMT4 in Enzyme Buffer (e.g., final concentration of 286 nM).[12]

-

TP-064: Prepare serial dilutions in the appropriate solvent (e.g., DMSO) and then dilute in Enzyme Buffer.

-

Substrate: Use a peptide substrate such as one derived from poly(A)-binding protein 1 (PABP1) (e.g., PABP1⁴⁵⁶⁻⁴⁶⁶). Prepare a stock solution.[5][12]

-

Cofactor: Prepare a stock solution of S-adenosyl-L-methionine (AdoMet/SAM).[12]

-

Quenching Solution: 0.1% formic acid in water.

-

Internal Standard: A stable isotope-labeled version of the methylated product peptide (e.g., hexadeuteromethylated PABP1 peptide).

-

-

Assay Procedure:

-

In a 96-well plate, pre-incubate 20 µL of PRMT4 enzyme with 10 µL of TP-064 solution for 15 minutes at room temperature.[5][12]

-

Initiate the reaction by adding 10 µL of a mixture of the PABP1 peptide substrate and SAM. Final concentrations should be near their Km values (e.g., 12 µM for the peptide and 10 µM for SAM).[12][13]

-

Incubate the reaction mixture for 2 hours at room temperature.[5][12]

-

Quench the reaction by adding 10 µL of 0.1% formic acid solution.[5][12]

-

Add 40 µL of the deuterated internal standard (e.g., 100 nM).

-

Centrifuge the plate for 5 minutes at 3000 rpm.[5]

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

The methylated and internal standard peptides are separated by liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM).[5][12]

-

Radioactive Filter Binding Assay

This traditional method measures the incorporation of a radiolabeled methyl group from [³H]-SAM onto a peptide or protein substrate.

Workflow Diagram:

Detailed Protocol:

-

Reagent Preparation:

-

Reaction Buffer: 20 mM bicine, pH 7.5, 1 mM TCEP, 0.005% bovine skin gelatin, and 0.002% Tween-20.[14]

-

PRMT4 Enzyme: Dilute PRMT4 in Reaction Buffer (e.g., final concentration of 0.25 nM).[14]

-

TP-064: Prepare serial dilutions.

-

Substrate: Biotinylated peptide substrate (e.g., 250 nM final concentration).[14]

-

Radiolabeled Cofactor: [³H]-S-adenosyl-methionine ([³H]-SAM) (e.g., 30 nM final concentration).[14]

-

Quench Solution: 300 µM unlabeled SAM.[14]

-

-

Assay Procedure:

-

Pre-incubate PRMT4 with TP-064 for 30 minutes at room temperature.[14]

-

Initiate the reaction by adding the peptide substrate and [³H]-SAM.

-

Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding the quench solution.[14]

-

Spot the reaction mixture onto filter paper (e.g., phosphocellulose or SAM²® Biotin Capture Membrane).

-

Wash the filter paper extensively with wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.

-

Dry the filter paper.

-

Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Conclusion

The in vitro enzymatic assays described in this guide provide robust and reliable methods for determining the potency and mechanism of action of PRMT4 inhibitors like TP-064. The choice of assay depends on the available instrumentation, desired throughput, and the specific questions being addressed. The AlphaLISA and LC-MS/MS-based assays offer high-throughput and sensitive non-radioactive alternatives to the traditional filter binding assays. The data generated from these assays are crucial for the characterization and development of novel therapeutic agents targeting PRMT4.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 5. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. oncotarget.com [oncotarget.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of TP-064 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-064 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2][3] PRMT4 is an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[4] Its overexpression has been implicated in several cancers, making it a promising therapeutic target.[2][3] This technical guide provides an in-depth overview of the therapeutic potential of TP-064 in oncology, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its activity.

Introduction to TP-064

TP-064 is a cell-active chemical probe that demonstrates high potency and selectivity for PRMT4.[1][2] It was identified through high-throughput screening and subsequent chemical optimization.[2] TP-064 serves as a valuable tool for investigating the biological functions of PRMT4 and for validating its potential as a therapeutic target in oncology.[1][2][3] A structurally similar but inactive analog, TP-064N, is often used as a negative control in experiments.[1]

Mechanism of Action of TP-064

TP-064 exerts its therapeutic effect by directly inhibiting the methyltransferase activity of PRMT4.[1][2] PRMT4 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on its substrate proteins.[2] By blocking this activity, TP-064 prevents the methylation of key PRMT4 substrates, thereby modulating downstream cellular processes.

Key Substrates and Signaling Pathway

Key substrates of PRMT4 include BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12).[1][2] The methylation of these and other proteins by PRMT4 is involved in the regulation of gene expression. Inhibition of PRMT4 by TP-064 leads to a reduction in the asymmetric dimethylation of these substrates.[4] This disruption of normal methylation patterns can affect the expression of genes involved in cell cycle progression. In multiple myeloma (MM) cells, this ultimately leads to an arrest in the G1 phase of the cell cycle.[1][2] There is also evidence to suggest a potential involvement of the p53 signaling pathway in the cellular response to PRMT4 inhibition.[1]

Quantitative Data on TP-064's Efficacy

The following tables summarize the key quantitative data regarding the inhibitory activity of TP-064.

| Parameter | Value | Assay Type | Reference |

| IC50 vs. PRMT4 | < 10 nM | Biochemical Methyltransferase Assay | [1][2] |

| IC50 for BAF155 methylation | 340 ± 30 nM | Cellular Assay (HEK293 cells) | [1][2] |

| IC50 for MED12 methylation | 43 ± 10 nM | Cellular Assay (HEK293 cells) | [1][2] |

Table 1: In Vitro and Cellular Inhibitory Activity of TP-064

| Multiple Myeloma Cell Line | IC50 (µM) for Growth Inhibition | Reference |

| NCI-H929 | ~1.5 | [1] |

| RPMI8226 | ~2.0 | [1] |

| MM.1S | ~2.5 | [1] |

Table 2: Anti-proliferative Activity of TP-064 in Multiple Myeloma Cell Lines (Note: IC50 values are approximated from graphical data presented in the cited literature).

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on standard laboratory procedures and information from published studies on TP-064.

PRMT4 Inhibition Assay (Biochemical)

This assay quantifies the ability of TP-064 to inhibit the enzymatic activity of PRMT4 in a cell-free system.

Protocol:

-

Reagent Preparation:

-

Dilute recombinant human PRMT4 enzyme to the desired concentration in assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA).

-

Prepare serial dilutions of TP-064 in assay buffer.

-

Prepare a solution of S-(5′-Adenosyl)-L-methionine (SAM) and biotinylated histone H3 peptide substrate in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the TP-064 dilutions or vehicle control to the wells.

-

Add 2.5 µL of the diluted PRMT4 enzyme and incubate for 10 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 2.5 µL of the SAM/histone H3 peptide mix.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection (AlphaLISA):

-

Stop the reaction by adding 5 µL of AlphaLISA Acceptor beads.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.

-

Read the plate on an EnVision or similar plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each TP-064 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell Viability Assay

This assay measures the effect of TP-064 on the proliferation of cancer cell lines.

Protocol (using CellTiter-Glo®):

-

Cell Seeding:

-

Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate overnight to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of TP-064 in culture medium.

-

Add the diluted compound to the wells (e.g., 100 µL to achieve the final concentration). Include vehicle-only wells as a control.

-

Incubate the plate for the desired duration (e.g., 3 to 6 days).[1]

-

-

Lysis and Luminescence Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value for growth inhibition.

-

Western Blotting for PRMT4 Substrate Methylation

This method is used to assess the in-cell activity of TP-064 by measuring the methylation status of its target substrates.

Protocol:

-

Cell Lysis:

-

Treat cells (e.g., HEK293 or multiple myeloma cell lines) with various concentrations of TP-064 for a specified time (e.g., 48-72 hours).[4]

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against asymmetrically dimethylated BAF155 or MED12, and antibodies for total BAF155, MED12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the methylated protein signal to the total protein signal for each substrate.

-

Cell Cycle Analysis

This protocol determines the distribution of cells in different phases of the cell cycle following treatment with TP-064.

Protocol (using Propidium Iodide Staining and Flow Cytometry):

-

Cell Treatment and Harvesting:

-

Treat multiple myeloma cells with TP-064 or vehicle control for the desired time.

-

Harvest the cells by centrifugation.

-

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.

-

Incubate on ice for at least 2 hours or store at -20°C.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit) to gate on single cells and generate a DNA content histogram.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

TP-064 is a valuable research tool and a promising therapeutic candidate for the treatment of cancers with a dependency on PRMT4 activity, such as certain subtypes of multiple myeloma.[1][2] Its high potency and selectivity allow for the specific interrogation of PRMT4's role in cancer biology. The experimental protocols outlined in this guide provide a framework for the continued investigation of TP-064 and other PRMT4 inhibitors in preclinical oncology research. Further studies are warranted to explore the full therapeutic potential of TP-064, including its use in combination therapies and the identification of predictive biomarkers for patient selection.

References

- 1. researchgate.net [researchgate.net]

- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

The Discovery and Development of TP-064: A Potent and Selective PRMT4 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage response. Its role as a transcriptional coactivator for nuclear receptors and other transcription factors has implicated it in the pathogenesis of several cancers, making it an attractive therapeutic target. This technical guide details the discovery, development, and preclinical characterization of TP-064, a potent and selective small molecule inhibitor of PRMT4. TP-064 was identified through high-throughput screening and subsequent chemical optimization as a valuable chemical probe to investigate the biological functions of PRMT4 and to explore its therapeutic potential, particularly in multiple myeloma.[1]

Mechanism of Action

TP-064 exerts its inhibitory effect by directly targeting the enzymatic activity of PRMT4. Co-crystallization studies have revealed that TP-064 binds to the substrate-binding site of PRMT4, adjacent to the cofactor S-adenosyl-L-methionine (SAM).[1] This binding mode suggests a non-competitive mechanism of inhibition with respect to both the methyl donor SAM and the peptide substrate. By occupying the substrate-binding pocket, TP-064 prevents the methylation of key PRMT4 substrates, thereby modulating downstream signaling pathways. In the context of multiple myeloma, inhibition of PRMT4 by TP-064 leads to a G1 phase cell cycle arrest and a reduction in cell proliferation.[1] This is believed to occur, at least in part, through the activation of the p53 signaling pathway.[2]

Preclinical Data

The preclinical development of TP-064 has been supported by a comprehensive set of in vitro and cellular assays demonstrating its potency, selectivity, and mechanism of action.

Biochemical and Cellular Activity

TP-064 is a highly potent inhibitor of PRMT4's methyltransferase activity. In biochemical assays, it exhibits an IC50 of less than 10 nM.[1] This potency translates to the cellular level, where TP-064 effectively inhibits the methylation of known PRMT4 substrates.

| Assay Type | Target/Substrate | Metric | Value | Reference |

| Biochemical | PRMT4 | IC50 | < 10 nM | [1] |

| Cellular | BAF155 Dimethylation | IC50 | 340 ± 30 nM | [1] |

| Cellular | MED12 Dimethylation | IC50 | 43 ± 10 nM | [1] |

Selectivity Profile

A critical aspect of a chemical probe's utility is its selectivity. TP-064 has been profiled against a panel of other protein arginine methyltransferases and has demonstrated high selectivity for PRMT4. A closely related analog, TP-064N, serves as a negative control as it is inactive against PRMT4 and other methyltransferases.[1]

| Enzyme | Metric | Value | Reference |

| PRMT1 | IC50 | > 10 µM | [1] |

| PRMT3 | IC50 | > 10 µM | [1] |

| PRMT5 | IC50 | > 10 µM | [1] |

| PRMT6 | IC50 | 1.3 µM | [3] |

| PRMT7 | IC50 | > 10 µM | [1] |

| PRMT8 | IC50 | > 10 µM | [1] |

| PRMT9 | IC50 | > 10 µM | [1] |

| Panel of 24 other methyltransferases | % Inhibition @ 10 µM | No significant inhibition | [1] |

Cellular Effects in Multiple Myeloma

TP-064 has shown significant anti-proliferative effects in a subset of multiple myeloma cell lines. This activity is correlated with the induction of G1 cell cycle arrest.

| Cell Line | Metric | Value | Reference |

| NCI-H929 | GI50 | 0.2 µM | [1] |

| RPMI-8226 | GI50 | 0.8 µM | [1] |

| MM.1S | GI50 | > 10 µM | [1] |

| U266B1 | GI50 | > 10 µM | [1] |

| NCI-H929 | Cell Cycle Effect | G1 Arrest | [1] |

Pharmacokinetics and In Vivo Efficacy

As of the latest available data, specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) studies for TP-064 have not been published. Similarly, while TP-064 has been used in in vivo studies for other indications, detailed in vivo efficacy studies in multiple myeloma xenograft models have not been reported in the public domain. However, another potent and selective PRMT4 inhibitor, EZM2302, has demonstrated in vivo anti-tumor activity in a multiple myeloma xenograft model, suggesting the therapeutic potential of targeting PRMT4 in this malignancy.[2]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes involved in the study of TP-064, the following diagrams have been generated using the DOT language.

References

The Impact of TP-064 on Cellular Differentiation and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-064 is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). While extensively studied in the context of oncology, particularly for its anti-proliferative effects in multiple myeloma, the influence of TP-064 on fundamental biological processes such as cellular differentiation and development is an emerging area of significant interest. This technical guide synthesizes the current understanding of the role of CARM1 in key developmental pathways and extrapolates the likely effects of its inhibition by TP-064. We provide an in-depth analysis of its mechanism of action, summarize key quantitative data, present detailed experimental protocols for assessing its impact on differentiation, and visualize the intricate signaling pathways and experimental workflows involved.

Introduction to TP-064 and CARM1

TP-064 is a cell-active chemical probe that inhibits the methyltransferase activity of CARM1 with high potency (IC50 < 10 nM) and selectivity over other PRMT family members.[1][2][3] CARM1 is a Type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins.[1][3] This post-translational modification plays a crucial role in the regulation of gene transcription, RNA splicing, and signal transduction, thereby influencing a wide array of cellular processes, including cell cycle progression and differentiation.[4] TP-064's mechanism of action involves the inhibition of this methyltransferase activity, leading to a reduction in the methylation of CARM1 substrates.[1][3]

Effects of CARM1 Inhibition on Key Differentiation Lineages

While direct studies utilizing TP-064 in differentiation models are emerging, a substantial body of evidence from studies involving CARM1 knockout, knockdown, or other inhibitors provides a strong foundation for predicting its effects.

Adipogenesis

CARM1 plays a significant role in adipocyte differentiation. It acts as a coactivator for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis. Inhibition of CARM1 would be expected to impair adipocyte differentiation.

Quantitative Data Summary: CARM1 Inhibition and Adipogenesis

| Parameter | Effect of CARM1 Knockdown/Inhibition | Reference |

| Adipocyte Differentiation | Decreased | [5] |

| Lipid Accumulation (Oil Red O Staining) | Reduced | [5] |

| Expression of Adipogenic Markers (e.g., PPARγ, aP2) | Downregulated | [5] |

Osteogenesis

The role of CARM1 in osteogenesis is complex, with evidence suggesting it promotes osteoblastic differentiation. Studies have shown that CARM1 deficiency in bone marrow mesenchymal stem cells inhibits osteoblastic differentiation and mineralization.[6] Therefore, treatment with TP-064 is anticipated to impede bone formation.

Quantitative Data Summary: CARM1 Inhibition and Osteogenesis

| Parameter | Effect of CARM1 Knockout | Reference |

| Osteoblastic Differentiation | Inhibited | [6] |

| Mineralization (Alizarin Red S Staining) | Decreased | [6] |

| Expression of Osteogenic Markers (e.g., ALP, Runx2) | Downregulated | [6] |

| Bone Mineral Density (in vivo) | Reduced | [6] |

| Trabecular Bone Volume (in vivo) | Reduced | [6] |

Myogenesis

CARM1 is essential for skeletal muscle differentiation. It functions as a transcriptional coactivator for the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors, which are critical for myogenic gene expression. Inhibition of CARM1 has been shown to abrogate the expression of key myogenic transcription factors and inhibit differentiation.[7] A study utilizing a CARM1 inhibitor, EZM2302, in mice showed impaired exercise capacity, particularly in males, without affecting muscle mass.[8] Another study using TP-064 in a model of high glucose-induced muscle atrophy in L6 myotubes showed that TP-064 could attenuate the expression of atrophy markers.[9]

Quantitative Data Summary: CARM1 Inhibition and Myogenesis

| Parameter | Effect of CARM1 Inhibition | Reference |

| Myogenic Differentiation | Inhibited | [7] |

| Expression of Myogenic Markers (e.g., Myogenin, MEF2) | Downregulated | [7] |

| Exercise Capacity (in vivo, EZM2302) | Decreased (male mice) | [8] |

| Atrogin-1 Expression (in vitro, TP-064) | Attenuated (in high glucose) | [9] |

| MuRF1 Expression (in vitro, TP-064) | Attenuated (in high glucose) | [9] |

Embryonic Stem Cell Differentiation and Development

CARM1 plays a critical role in early embryonic development and the maintenance of pluripotency in embryonic stem cells (ESCs). It has been shown to be required for proper differentiation of pulmonary epithelial cells.[10] In ESCs, CARM1 helps maintain the expression of pluripotency factors. While PRMT5 has been shown to be critical for human ESC proliferation but not pluripotency, the precise role of CARM1 inhibition by TP-064 in human ESCs warrants further investigation.[11]

Quantitative Data Summary: CARM1 in Embryonic Development

| Parameter | Effect of CARM1 Knockout | Reference |

| Pulmonary Epithelial Cell Proliferation | Increased | [10] |

| Alveolar Type II Cell Differentiation | Immature | [10] |

| Alveolar Type I Cell Differentiation | Absent | [10] |

Signaling Pathways Modulated by CARM1 Inhibition

The effects of TP-064 on cellular differentiation are mediated through its impact on key signaling pathways.

PPARγ Signaling in Adipogenesis

CARM1 enhances PPARγ-mediated transcription of genes involved in adipocyte differentiation. Inhibition by TP-064 would disrupt this coactivation, leading to reduced expression of adipogenic target genes.

MEF2 Signaling in Myogenesis

CARM1 coactivates MEF2 transcription factors to drive the expression of muscle-specific genes. TP-064-mediated inhibition of CARM1 would be expected to suppress MEF2-dependent myogenic gene activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TP-064's effects on cellular differentiation.

Adipocyte Differentiation and Staining

This workflow outlines the induction of adipogenesis and subsequent visualization of lipid accumulation.

Oil Red O Staining Protocol:

-

Preparation of Oil Red O Stock Solution (0.5%): Dissolve 0.5 g of Oil Red O powder in 100 mL of isopropanol. Stir overnight and filter. Store at room temperature.[12]

-

Preparation of Oil Red O Working Solution: Mix 6 parts of Oil Red O stock solution with 4 parts of distilled water. Let the solution sit at room temperature for 20 minutes and then filter.[12]

-

Cell Fixation: After the differentiation period, wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 10% formalin for at least 1 hour.[12]

-

Staining: Wash the fixed cells with 60% isopropanol and allow them to dry completely. Add the Oil Red O working solution and incubate for 10 minutes.[12]

-

Washing and Visualization: Remove the staining solution and wash the cells with water multiple times. Visualize the red lipid droplets under a microscope.[12]

-

Quantification: To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 500 nm.[12]

Osteoblast Differentiation and Staining

This workflow describes the induction of osteogenesis and the detection of calcium deposition.

Alizarin Red S Staining Protocol:

-

Preparation of Alizarin Red S Solution (2%): Dissolve 2 g of Alizarin Red S powder in 100 mL of distilled water. Adjust the pH to 4.1-4.3 with ammonium hydroxide.[13]

-

Cell Fixation: Following the differentiation period, wash the cells with PBS and fix with 10% formalin for 1 hour at room temperature.[13]

-

Staining: Wash the fixed cells twice with distilled water. Add the Alizarin Red S solution and incubate for 45 minutes at room temperature in the dark.[14]

-

Washing and Visualization: Aspirate the staining solution and wash the cells with PBS until the wash solution is clear. Visualize the orange-red calcium deposits under a microscope.[14]

Myogenic Differentiation and Immunofluorescence

This protocol details the induction of myogenesis and the immunodetection of muscle-specific proteins.

Immunofluorescence Protocol for Myogenic Markers (e.g., Myosin Heavy Chain - MHC):

-

Cell Fixation: After inducing differentiation, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[15]

-

Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[15]

-

Blocking: Block non-specific binding by incubating the cells in 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[15]

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against the myogenic marker (e.g., anti-MHC) diluted in 1% BSA in PBS overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.[15]

-

Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips with an appropriate mounting medium.[15]

-

Visualization: Visualize the stained cells using a fluorescence microscope.[15]

Embryonic Stem Cell Pluripotency Assessment

Alkaline phosphatase (AP) is a common marker for undifferentiated pluripotent stem cells.

Alkaline Phosphatase Staining Protocol:

-

Cell Fixation: Wash the ESC colonies with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde or a citrate-acetone-formaldehyde solution) for 15 minutes.[16]

-

Staining: Wash the fixed cells with PBS and incubate with an AP substrate solution (e.g., containing Fast Red TR and Naphthol AS-MX phosphate) according to the manufacturer's instructions, typically for 15-30 minutes at room temperature in the dark.[16][17]

-

Washing and Visualization: Stop the reaction by washing with PBS. Undifferentiated colonies will stain red or purple.[16]

Conclusion and Future Directions

The potent and selective CARM1 inhibitor TP-064 holds significant potential as a tool to investigate the intricate roles of arginine methylation in cellular differentiation and development. Based on the established functions of CARM1, it is anticipated that TP-064 will modulate key developmental processes, including adipogenesis, osteogenesis, and myogenesis. Further research employing TP-064 in these differentiation models is crucial to validate these predictions and to elucidate the precise molecular mechanisms involved. Such studies will not only enhance our fundamental understanding of developmental biology but may also open new avenues for therapeutic interventions in regenerative medicine and developmental disorders. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on the investigation of TP-064's impact on cellular differentiation and development.

References

- 1. researchgate.net [researchgate.net]

- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CARM1 deficiency inhibits osteoblastic differentiation of bone marrow mesenchymal stem cells and delays osteogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells | Development | The Company of Biologists [journals.biologists.com]

- 11. PRMT5 is Required for Human Embryonic Stem Cell Proliferation But Not Pluripotency [escholarship.org]

- 12. research.mcdb.ucla.edu [research.mcdb.ucla.edu]

- 13. ixcellsbiotech.com [ixcellsbiotech.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Alkaline Phosphatase Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. sciencellonline.com [sciencellonline.com]

Investigating the pharmacodynamics of TP-064 in preclinical models

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of TP-064, a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). The data herein is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of PRMT4 inhibition.

Introduction

TP-064 has emerged as a critical chemical probe for elucidating the biological functions of PRMT4 and for validating it as a therapeutic target in various diseases, notably multiple myeloma.[1][2][3] This document summarizes the key pharmacodynamic properties of TP-064 in preclinical models, including its mechanism of action, potency, selectivity, and cellular effects. Detailed experimental protocols for key assays are also provided to facilitate the replication and extension of these findings.

Mechanism of Action

TP-064 is a potent and selective inhibitor of the methyltransferase activity of PRMT4.[1][4][5] By binding to PRMT4, TP-064 prevents the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins.[4] This inhibition of substrate methylation is the primary mechanism through which TP-064 exerts its biological effects. A negative control compound, TP-064N, which has a similar chemical structure but is inactive against PRMT4, is often used in experiments to confirm that the observed effects are due to PRMT4 inhibition.[1][4]

Quantitative Pharmacodynamic Data

The potency and selectivity of TP-064 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of TP-064

| Target | Assay Type | IC50 | Reference |

| PRMT4 | Methyltransferase Activity | < 10 nM | [1][4][5] |

| H3 (1-25) Methylation | Cellular Assay | < 10 nM | [6] |

| MED12 Methylation | Cellular Assay | 43 ± 10 nM | [1][4][5] |

| BAF155 Methylation | Cellular Assay | 340 ± 30 nM | [1][4][5] |

Table 2: Selectivity of TP-064 Against Other Methyltransferases

| Enzyme | IC50 (μM) | Selectivity Fold (> PRMT4) | Reference |

| PRMT1 | > 10 | > 1000 | [4] |

| PRMT3 | > 10 | > 1000 | [4] |

| PRMT5 | > 10 | > 1000 | [4] |

| PRMT6 | 1.3 ± 0.4 | ~130 | [4] |

| PRMT7 | > 10 | > 1000 | [4] |

| PRMT8 | 8.1 ± 0.6 | ~810 | [4] |

| PRMT9 | > 10 | > 1000 | [4] |

| Other Lysine and DNA Methyltransferases (24 total) | > 10 | > 1000 | [4] |

Table 3: Cellular Activity of TP-064 in Multiple Myeloma (MM) Cell Lines

| Cell Line | Effect | Endpoint | Reference |

| NCI-H929 | Growth Inhibition | Cell Viability | [4] |

| RPMI8226 | Growth Inhibition | Cell Viability | [4] |

| MM.1R | Growth Inhibition | Cell Viability | [4] |

| NCI-H929 | G1 Cell Cycle Arrest | Flow Cytometry | [1][4][5] |

Signaling Pathway

The anti-proliferative effects of TP-064 in multiple myeloma cells are associated with the induction of G1 cell cycle arrest.[1][4][5] Inhibition of PRMT4 by TP-064 leads to a reduction in the methylation of key cellular substrates involved in transcriptional regulation. While the precise downstream signaling cascade is still under investigation, studies involving the deletion of CARM1 (the gene encoding PRMT4) in multiple myeloma cells have shown a downregulation of genes involved in cell cycle regulation and an upregulation of pro-apoptotic genes through the activation of the p53 signaling pathway.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of TP-064.

Western Blotting for Substrate Methylation

This protocol is used to assess the in-cell inhibition of PRMT4 by measuring the methylation status of its substrates, BAF155 and MED12.

Protocol Steps:

-

Cell Culture and Treatment: Plate human embryonic kidney (HEK293) cells or multiple myeloma cell lines and allow them to adhere. Treat the cells with varying concentrations of TP-064 or the negative control, TP-064N, for 72 hours.

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for dimethylated BAF155 and total BAF155, or dimethylated MED12 and total MED12. Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the dimethylated protein levels to the total protein levels.

Cell Viability Assay

This assay is used to determine the effect of TP-064 on the proliferation of cancer cell lines.

Protocol Steps:

-

Cell Seeding: Seed multiple myeloma cells in 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of TP-064 or TP-064N for a period of 3 to 6 days.

-

Viability Assessment: Measure cell viability using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This method is employed to investigate the effect of TP-064 on cell cycle distribution.

Protocol Steps:

-

Cell Treatment: Treat NCI-H929 multiple myeloma cells with TP-064 or a vehicle control for a specified period (e.g., 72 hours).

-

Cell Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and stain them with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

TP-064 is a highly potent and selective inhibitor of PRMT4 with demonstrated anti-proliferative activity in preclinical models of multiple myeloma.[1][4][5] Its ability to induce G1 cell cycle arrest provides a clear mechanism for its anti-cancer effects.[1][4][5] The well-defined pharmacodynamic properties and the availability of a negative control make TP-064 an invaluable tool for further investigation into the therapeutic potential of PRMT4 inhibition. The experimental protocols detailed in this guide provide a foundation for researchers to build upon in their exploration of TP-064 and other PRMT4 inhibitors.

References